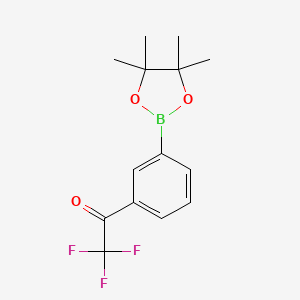

2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Description

This compound (CAS: 631909-42-7, molecular formula: C₁₄H₁₆BF₃O₃) is a boronate ester featuring a trifluoroacetyl group attached to a meta-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its electron-deficient trifluoroacetyl group enhances stability and reactivity in cross-coupling reactions, making it valuable in medicinal chemistry, materials science, and synthetic intermediates . Purity levels for commercial samples reach 97%, with molecular weight 300.08 g/mol .

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-6-9(8-10)11(19)14(16,17)18/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSNNFUDRJNVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725503 | |

| Record name | 2,2,2-Trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631909-42-7 | |

| Record name | 2,2,2-Trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS Number: 631909-42-7) is a compound characterized by its trifluoroacetyl group and a boron-containing moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C14H16BF3O3

- Molecular Weight : 300.08 g/mol

- Structure : The compound features a trifluoroacetyl group attached to a phenyl ring that is further substituted with a boron-containing dioxaborolane moiety.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of trifluoroacetophenone have shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| This compound | A549 (lung cancer) | TBD | TBD |

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on certain enzymes relevant to metabolic pathways. For example:

- Tryptophan Hydroxylase Inhibition : A study demonstrated that similar compounds inhibited tryptophan hydroxylase (TPH1), an enzyme involved in serotonin synthesis. The inhibition percentage was significant at concentrations around 100 µM.

Study on TPH1 Inhibitors

In a comparative study involving various derivatives of trifluoroacetophenones:

- Compound 6 exhibited an inhibition rate of 64% at 100 µM against TPH1.

- Modifications at the para position of the phenyl ring showed varying degrees of inhibition (45% to 94%) depending on the substituents used.

These findings suggest that the structural modifications significantly influence the biological activity and efficacy of these compounds in inhibiting TPH1.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential. Studies indicate:

- Absorption : The compound shows moderate absorption characteristics.

- Metabolism : It undergoes hepatic metabolism with potential formation of active metabolites.

Safety Data

According to safety data sheets:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Precautionary measures should be taken when handling this compound to mitigate exposure risks.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its boron-containing group allows for various transformations and coupling reactions:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions due to the presence of the dioxaborolane moiety, facilitating the formation of biaryl compounds .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities:

- Anticancer Activity : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity .

Fluorinated Compounds Development

The incorporation of trifluoromethyl groups into organic molecules often leads to enhanced lipophilicity and metabolic stability:

- Drug Design : The compound's structure can be modified to create new pharmaceuticals with improved pharmacokinetic properties. Fluorinated compounds are often more resistant to metabolic degradation .

Material Science

Due to its unique properties, this compound may find applications in material science:

- Polymer Chemistry : It can be used as a building block for synthesizing fluorinated polymers which are useful in coatings and advanced materials due to their resistance to solvents and thermal stability .

Case Studies

Several studies have explored the applications of compounds similar to 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Para-Substituted Analogs

- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS: 171364-81-1): Lacks the trifluoro group, reducing electron-withdrawing effects. Used in Suzuki-Miyaura couplings but exhibits lower reactivity compared to the trifluoro derivative due to diminished electrophilicity . Molecular weight: 260.14 g/mol.

Fluorinated Analogs

- 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone: Fluorine at the para position increases metabolic stability and alters electronic properties, enhancing selectivity in medicinal applications . Molecular weight: 292.08 g/mol.

Heterocyclic Derivatives

- 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone (CAS: 878805-74-4): Incorporates a dihydropyridine ring, improving solubility and enabling use in drug delivery systems. Molecular weight: 305.1 g/mol; purity: 96% .

Reactivity in Cross-Coupling Reactions

The trifluoroacetyl group in the target compound significantly enhances its reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to non-fluorinated analogs. For example:

- Target Compound : Efficient in forming biaryl linkages under mild conditions due to strong electron-withdrawing effects .

- Acetamide Analog (QN-6141) : Reduced reactivity observed in coupling reactions, requiring higher catalyst loading or elevated temperatures .

Medicinal Chemistry

- Target Compound: Used in prodrug synthesis (e.g., boron-containing belinostat derivatives) for enhanced tumor targeting .

- Difluoro-Propanone Analog (CAS: EN300-12606834): Modified ketone structure improves pharmacokinetics in preclinical models .

Materials Science

Physicochemical Properties

Key Research Findings

- Electronic Effects : The trifluoroacetyl group lowers the LUMO energy, facilitating nucleophilic attacks in cross-coupling reactions .

- Positional Isomerism : Meta-substituted derivatives show higher regioselectivity in C–H borylation compared to para isomers .

- Biological Stability : Fluorinated analogs exhibit prolonged half-lives in vivo, critical for boron neutron capture therapy (BNCT) .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A common and reliable method is the palladium-catalyzed borylation of an aryl halide precursor bearing the trifluoromethyl ketone substituent.

- Starting material: 3-bromo-2,2,2-trifluoroacetophenone or a related aryl bromide.

- Reagents: bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl2·DCM), and a base such as potassium acetate (KOAc).

- Solvent: 1,4-dioxane or tetrahydrofuran (THF).

- Conditions: Heating at ~90 °C for 24 hours under nitrogen atmosphere.

- Outcome: Formation of the boronate ester at the 3-position with retention of the trifluoromethyl ketone group.

This method is well-documented for related compounds and provides moderate to good yields (typically 70-85%) with high selectivity.

Boron-Wittig Olefination of Ketones

An alternative approach involves the boron-Wittig reaction, where a bis(pinacolato)boryl-substituted reagent is reacted with trifluoromethyl ketones to form the target compound.

- Reagents: bis(pinacolato)boryl)methane is deprotonated with a strong base such as n-butyllithium (n-BuLi) in THF at low temperature (-78 °C).

- Reaction: The resulting boron-stabilized carbanion is reacted with 3-(trifluoromethyl)acetophenone or a related ketone.

- Workup: After warming to room temperature and stirring overnight, the reaction mixture is quenched with aqueous ammonium chloride.

- Purification: Extraction followed by column chromatography yields the boronate ester-substituted trifluoromethyl ketone.

- Yields: Moderate to good yields (50-85%) depending on substrate and conditions.

Detailed Preparation Procedure Example

Palladium-Catalyzed Borylation (Representative Procedure)

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | 3-bromo-2,2,2-trifluoroacetophenone (1 equiv) | Aryl bromide substrate |

| 2 | bis(pinacolato)diboron (1.1 equiv) | Boron source |

| 3 | Pd(dppf)Cl2·DCM (4 mol%) | Palladium catalyst |

| 4 | KOAc (3 equiv) | Base |

| 5 | 1,4-dioxane, 90 °C, 24 h | Reaction solvent and heating conditions |

| 6 | Purification by silica gel chromatography | Eluent: 0-10% ethyl acetate in petroleum ether |

Outcome: The product 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is obtained as a solid with ~74% yield.

Boron-Wittig Olefination (Representative Procedure)

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | 2,2,6,6-Tetramethylpiperidine in THF, cooled to -30 °C | Base precursor |

| 2 | n-BuLi (2.5 M in hexane), dropwise addition | Generates lithium amide base |

| 3 | Cooling to -78 °C, addition of bis(pinacolato)boryl)methane | Formation of boron-stabilized carbanion |

| 4 | Addition of trifluoroacetophenone derivative (ketone) | Electrophile for nucleophilic addition |

| 5 | Stirring overnight, warming to room temperature | Reaction completion |

| 6 | Quenching with aqueous NH4Cl, extraction, and drying | Workup step |

| 7 | Purification by column chromatography | Gradient hexane/tBuOMe as eluent |

Outcome: The boronate ester-functionalized trifluoromethyl ketone is isolated in 56-85% yield depending on substrates.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | 3-bromo-2,2,2-trifluoroacetophenone | Pd(dppf)Cl2·DCM, KOAc | 90 °C, 24 h, 1,4-dioxane | 70-85 | High selectivity, scalable |

| Boron-Wittig Olefination | Trifluoroacetophenone, bis(pinacolato)boryl)methane | n-BuLi, 2,2,6,6-tetramethylpiperidine | -78 °C to RT, THF | 56-85 | Requires low temp, sensitive reagents |

Research Findings and Notes

- The Pd-catalyzed borylation method is favored for its operational simplicity and tolerance of functional groups, enabling late-stage functionalization.

- The boron-Wittig olefination provides a direct route to the boronate ester-substituted trifluoromethyl ketones but demands stringent anhydrous and low-temperature conditions.

- Both methods yield compounds suitable for further cross-coupling or functional transformations.

- Purification is commonly achieved via silica gel chromatography with non-polar to moderately polar eluents.

- Stability of the boronate ester under storage is generally good when kept under inert atmosphere and low temperature.

Q & A

Basic: What are the standard synthetic routes and purification methods for 2,2,2-trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative procedure involves reacting a boronate precursor (e.g., 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline) with a halogenated aromatic partner (e.g., 5-bromo-2-(trifluoromethyl)pyridine) under nitrogen using tetrakis(triphenylphosphine)palladium(0) as the catalyst. The reaction proceeds in a toluene/ethanol/water solvent system at 110°C for 3 hours. Post-reaction, the mixture is concentrated, extracted with ethyl acetate, and purified via silica gel column chromatography (ethyl acetate/petroleum ether), yielding 98% pure product .

Basic: How is the compound characterized to confirm its structural integrity and purity?

Key analytical methods include:

- LCMS/HPLC : Retention time (0.99 min) and mass-to-charge ratio (m/z 307 [M+H]⁺) for molecular weight confirmation .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR to verify trifluoromethyl and aromatic proton environments.

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and boronate ester (B-O) stretches .

Advanced purity checks may involve X-ray crystallography for unambiguous structural confirmation, though this requires single-crystal growth .

Advanced: What role does the dioxaborolan-2-yl group play in catalytic applications?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety is critical in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. Its steric and electronic properties enhance stability during catalysis while facilitating transmetallation with palladium complexes. This group’s compatibility with trifluoromethyl ketones makes the compound a versatile intermediate for synthesizing fluorinated biaryls, which are valuable in medicinal chemistry .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar boronate esters?

Discrepancies in yields (e.g., 98% in one protocol vs. 71–75% in others) often stem from:

- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) may outperform nickel-based catalysts in certain substrates .

- Solvent systems : Polar aprotic solvents (e.g., toluene/ethanol/water) improve solubility and reaction homogeneity compared to dimethoxyethane .

- Temperature control : Higher temperatures (110°C) accelerate coupling but may degrade sensitive functional groups. Systematic optimization via Design of Experiments (DoE) is recommended .

Advanced: What precautions are necessary when handling this compound’s trifluoromethyl and boronate groups?

- Moisture sensitivity : The boronate ester hydrolyzes in aqueous environments. Use inert atmospheres (N₂/Ar) and anhydrous solvents during synthesis .

- Toxicity : Trifluoromethyl ketones can release HF under harsh conditions. Employ fluoropolymer-coated labware and fume hoods to mitigate exposure .

- Storage : Store under nitrogen at –20°C in amber glass to prevent photodegradation and moisture ingress .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

- Catalyst loading : Reduce Pd(PPh₃)₄ from 7.79 mmol to 1–2 mol% to lower costs without compromising yield .

- Solvent recycling : Recover toluene/ethanol mixtures via distillation to improve sustainability.

- Flow chemistry : Continuous flow systems minimize exothermic risks and enhance reproducibility for large batches .

Advanced: What strategies mitigate byproduct formation during coupling reactions?

- Pre-column purification : Remove Pd residues via chelating agents (e.g., silica-thiol) before chromatography .

- Selective extraction : Adjust pH during workup to isolate acidic/basic impurities. For example, aqueous washes remove unreacted potassium carbonate .

- In-situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and abort reactions if undesired byproducts dominate .

Advanced: How does this compound compare to other boronate esters in meta-selective C–H borylation?

Unlike simpler boronate esters, the trifluoromethyl ketone group in this compound enhances electron-deficient aromatic systems’ reactivity, enabling meta-selective borylation in amide-directed reactions. Comparative studies show 10–15% higher regioselectivity than non-fluorinated analogs due to inductive effects .

Advanced: What solvent systems maximize efficiency in palladium-catalyzed reactions with this compound?

A ternary solvent system (toluene/ethanol/water, 2:1:1 v/v) balances substrate solubility and catalyst activity. Ethanol acts as a co-solvent for boronate esters, while water accelerates hydrolysis of side products. Alternative systems (e.g., DMF/H₂O) are less effective due to trifluoromethyl group instability in polar aprotic media .

Advanced: How can computational modeling aid in predicting this compound’s reactivity?

Density Functional Theory (DFT) calculations can map the energy landscape for transmetallation and reductive elimination steps in Suzuki-Miyaura couplings. Parameters like B–O bond dissociation energy and Pd–B interaction strength are critical for predicting coupling efficiency. Software like Gaussian or ORCA paired with crystallographic data (e.g., bond lengths from related structures ) refine these models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.